N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is a compound with the molecular formula C12H23N . C8H15NO4S and a molecular weight of 402.59 . It is a metabolite and is often used in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves the reaction of N-acetylcysteine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 60-70°C . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Acetyl-S-(3-hydroxypropyl)cysteine, such as its oxidized and reduced forms .
Scientific Research Applications
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of mercapturic acids.
Biology: It is used in studies related to detoxification processes and the metabolism of xenobiotics.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of drugs.
Industry: It is used in the production of various biochemical reagents and standards.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves its role as a metabolite in detoxification processes. It conjugates with xenobiotics to form mercapturic acids, which are then excreted from the body. This process involves the enzyme glutathione S-transferase, which catalyzes the conjugation reaction .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(3-hydroxypropyl)cysteine-d3 dicyclohexylammonium: A deuterium-labeled version of the compound used in isotope-labeled studies.
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine dicyclohexylammonium salt: A similar compound with a methyl group on the propyl chain.
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is unique due to its specific structure, which allows it to be used as a reference standard in various analytical and biochemical studies. Its ability to conjugate with xenobiotics makes it valuable in detoxification research .
Properties
Molecular Formula |
C₂₀H₃₈N₂O₄S |
---|---|
Molecular Weight |
402.59 |
Synonyms |
S-(3-Hydroxypropyl)mercapturic Acid, HPMA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.